molecular formula C24H44O6 B14731900 Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate CAS No. 5401-00-3

Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate

Cat. No.: B14731900
CAS No.: 5401-00-3
M. Wt: 428.6 g/mol
InChI Key: XBNWCMUBZMWBGY-UHFFFAOYSA-N
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Description

Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is an organic compound known for its applications in various industrial processes. This compound is a tricarboxylate ester, which means it contains three carboxylate groups attached to a central propane backbone. It is often used as a plasticizer to enhance the flexibility and durability of plastic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 4-methylpentan-2-ol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. This interaction occurs at the molecular level, where the ester groups of the compound form weak interactions with the polymer chains, allowing them to move more freely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties. Its use as a plasticizer is particularly notable for enhancing the flexibility and durability of plastics, making it a valuable compound in the plastics industry .

Properties

CAS No.

5401-00-3

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate

InChI

InChI=1S/C24H44O6/c1-15(2)10-18(7)28-22(25)13-21(24(27)30-20(9)12-17(5)6)14-23(26)29-19(8)11-16(3)4/h15-21H,10-14H2,1-9H3

InChI Key

XBNWCMUBZMWBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)CC(CC(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C

Origin of Product

United States

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